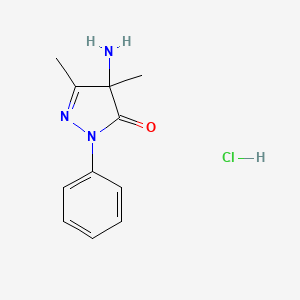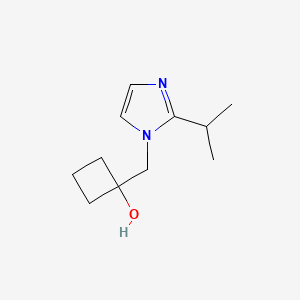
2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride
Descripción general
Descripción
2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride (2BCFBSC) is an organic compound that is used in a variety of scientific research applications. It is a colorless, volatile solid that is soluble in organic solvents. 2BCFBSC has been used extensively in organic synthesis, particularly in the synthesis of heterocyclic compounds, and has been used in the synthesis of a variety of other compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride is used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, and has been used in the synthesis of a variety of other compounds. It has also been used in the synthesis of peptides and proteins, and has been used in the synthesis of small molecules. Additionally, this compound has been used in the synthesis of organic catalysts, and has been used in the synthesis of organic dyes and pigments.
Mecanismo De Acción
2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride acts as a nucleophile, which means that it is attracted to the positive charge of the substrate and reacts with it. The reaction of this compound with the substrate results in the formation of a new bond, which is the product of the reaction. The reaction is typically reversible, and the product can be formed by the reaction of this compound with the substrate again.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, including proteases, phosphatases, and kinases. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, and has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride in laboratory experiments is its low cost and availability. Additionally, this compound has a high reactivity, which makes it a useful reagent for a variety of reactions. However, this compound is a volatile compound, so it must be handled and stored carefully. Additionally, this compound can be toxic, so it should be used in a well-ventilated area.
Direcciones Futuras
For the use of 2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride include its use in the synthesis of new compounds, such as peptides and proteins, organic catalysts, organic dyes and pigments, and small molecules. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound, as well as its potential toxicity. Additionally, further research is needed to explore the potential uses of this compound in the synthesis of pharmaceuticals and other compounds.
Propiedades
IUPAC Name |
2-bromo-4-cyano-6-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-7-2-5(3-11)1-6(4-12)8(7)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASUSTODQOAYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)S(=O)(=O)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1460458.png)

![2-Propyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1460460.png)
![{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride](/img/structure/B1460462.png)

![2-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1460464.png)

![Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride](/img/structure/B1460466.png)



![(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime](/img/structure/B1460476.png)
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1460477.png)